molecular formula C17H10BrN3O2 B2612107 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081148-18-6

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2612107
CAS No.: 1081148-18-6
M. Wt: 368.19
InChI Key: DLCSRPLXHSBATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole

Preparation Methods

The synthesis of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with quinoline: The oxadiazole intermediate is then coupled with a quinoline derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under suitable conditions, forming a wide range of derivatives.

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . Research indicates that it can interact with DNA and inhibit key enzymes involved in cell proliferation.

  • Mechanism of Action : The compound intercalates into DNA, disrupting its function and leading to apoptosis in cancer cells. It also inhibits topoisomerases, which are essential for DNA replication .
  • Case Study : A derivative of a similar structure demonstrated an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), indicating significant inhibitory effects on cancer cell proliferation.

Material Science

In material science, this compound is explored for its potential in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for optoelectronic applications.

  • Electronic Properties : The presence of the oxadiazole moiety contributes to its electron transport capabilities, which are crucial for semiconductor applications .

Biological Studies

The compound exhibits notable antimicrobial and antifungal activities , making it a candidate for new therapeutic agents.

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Given the structural similarities, it is plausible that our compound may exhibit comparable antimicrobial effects.

Summary of Findings

The diverse applications of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one span across medicinal chemistry, material science, and biological studies. Its ability to interact with biological targets makes it a promising candidate for drug development, while its electronic properties open avenues in material science.

Mechanism of Action

The mechanism of action of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerases, which are essential for DNA replication and transcription.

Comparison with Similar Compounds

Similar compounds include other quinoline and oxadiazole derivatives, such as:

    3-(4-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: The chlorine atom provides different electronic properties compared to bromine, affecting its applications.

    3-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: The methyl group influences the compound’s solubility and reactivity.

Biological Activity

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Structure

The molecular formula of this compound is C14H10BrN3OC_{14}H_{10}BrN_3O. The compound features a quinoline ring fused with an oxadiazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromophenyl derivatives with oxadiazole intermediates has been reported to yield high-purity products with significant yields. The synthesis pathway often employs techniques such as refluxing or microwave-assisted synthesis to optimize reaction times and yields .

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole and quinoline exhibit significant anticancer properties. Studies indicate that this compound exhibits potent activity against various cancer cell lines. For example:

  • In vitro studies have shown that the compound inhibits cell proliferation in human cancer cell lines such as HepG2 (liver cancer), SGC-7901 (gastric cancer), and others, with IC50 values indicating effective cytotoxicity .

Case Study: HepG2 Cell Line

A specific study on HepG2 cells revealed that treatment with this compound led to a significant decrease in cell viability, suggesting a potential mechanism involving apoptosis induction. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of pathogens. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values have been determined for various bacterial strains. For instance, MICs of 100 µg/mL were reported against E. coli and Staphylococcus aureus, indicating substantial antibacterial activity .

Case Study: Antimicrobial Efficacy

In a comparative study against standard antibiotics, the oxadiazole derivative showed comparable or superior activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action may involve interference with bacterial cell wall integrity.

Research Findings Summary Table

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReferences
AnticancerHepG2IC50 < 10 µM
SGC-7901IC50 < 15 µM
AntimicrobialE. coliMIC = 100 µg/mL
Staphylococcus aureusMIC = 100 µg/mL
Pseudomonas aeruginosaMIC = 200 µg/mL

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCSRPLXHSBATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.